molecular formula C14H13N3O2 B4061706 5-(allylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

5-(allylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No. B4061706
M. Wt: 255.27 g/mol
InChI Key: JQMPRRWRJKMISY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, closely related to 5-(allylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile, involves the introduction of alkylamino groups and phthalimidoalkyl substituents at specific positions on the oxazole ring. This synthesis showcases the versatility of oxazole derivatives and their potential for functionalization (Chumachenko et al., 2014).

Molecular Structure Analysis

The molecular structure and vibrational bands, alongside chemical shift assignments of related oxazole derivatives, have been extensively studied through DFT and ab initio HF calculations. These studies provide insights into the electronic and geometric configurations of oxazole compounds, laying the groundwork for understanding the structural characteristics of 5-(allylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile (Karakurt et al., 2010).

Chemical Reactions and Properties

Oxazole derivatives, including 5-(allylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile, participate in various chemical reactions, offering a pathway to synthesize novel compounds. For instance, the interaction of morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate leads to the formation of unique recyclization products, demonstrating the compound's reactive versatility (Chumachenko et al., 2014).

Physical Properties Analysis

The physical properties of oxazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceuticals. The crystalline nature and birefringence observed in related oxazoline polymers suggest that similar physical properties could be expected for 5-(allylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile, influencing its application potential (Cai & Litt, 1996).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different chemical agents and potential for further functionalization, are significant for the utility of oxazole derivatives. The synthesis and investigation of oxazole derivatives have shown a broad range of chemical behaviors, including their use in generating novel compounds with potential biological activities. This highlights the chemical versatility and application potential of compounds like 5-(allylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile (Yamamuro et al., 2015).

Scientific Research Applications

Synthetic Chemistry

The synthesis and properties of derivatives similar to 5-(allylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile have been extensively studied. For example, 5-alkylamino-1,3-oxazole-4-carbonitriles containing different substituents have been synthesized to explore their potential applications in various fields of chemistry. These studies often focus on the development of new synthetic routes and the exploration of the chemical behavior of these compounds under different conditions (Chumachenko et al., 2014).

Corrosion Inhibition

Compounds related to 5-(allylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile have been investigated for their corrosion inhibition properties. A study on pyranopyrazole derivatives, including those with methoxyphenyl groups, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies typically focus on understanding the mechanism of inhibition and the efficiency of these compounds in protecting metals from corrosion (Yadav et al., 2016).

Antimicrobial Activities

The antimicrobial properties of compounds structurally related to 5-(allylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile have also been explored. Research in this area aims to identify new antimicrobial agents with high efficacy against various bacterial and fungal strains. For instance, novel Schiff bases synthesized from related compounds have shown promising antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019).

properties

IUPAC Name

2-(4-methoxyphenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-3-8-16-14-12(9-15)17-13(19-14)10-4-6-11(18-2)7-5-10/h3-7,16H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMPRRWRJKMISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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